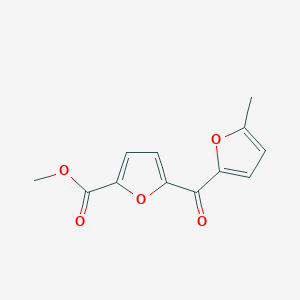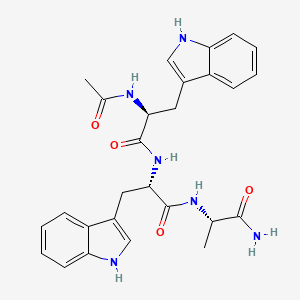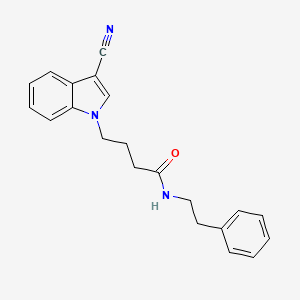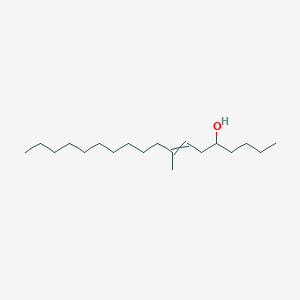
2-(3-Phenoxyprop-1-yn-1-yl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Phenoxyprop-1-yn-1-yl)thiophene is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique chemical properties .
Vorbereitungsmethoden
The synthesis of 2-(3-Phenoxyprop-1-yn-1-yl)thiophene can be achieved through various synthetic routes. One common method involves the cyclization of functionalized alkynes. For instance, the reaction of 3-phenoxyprop-1-yne with thiophene in the presence of a suitable catalyst can yield the desired compound . Industrial production methods often involve the use of microwave irradiation to enhance reaction rates and yields .
Analyse Chemischer Reaktionen
2-(3-Phenoxyprop-1-yn-1-yl)thiophene undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form thiophene 1-oxides and thiophene 1,1-dioxides.
Reduction: Partial and complete reduction of thiophenes can yield sulfur-free products.
Substitution: Thiophene derivatives can undergo substitution reactions, such as nucleophilic substitution, to form various substituted thiophenes.
Common reagents used in these reactions include sulfuric acid, trifluoroacetic acid, and phosphorus pentasulfide . Major products formed from these reactions include thiophene oxides and substituted thiophenes .
Wissenschaftliche Forschungsanwendungen
2-(3-Phenoxyprop-1-yn-1-yl)thiophene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(3-Phenoxyprop-1-yn-1-yl)thiophene involves its interaction with molecular targets such as enzymes and receptors. Thiophene derivatives can modulate the activity of these targets, leading to various biological effects. For example, some thiophene-based compounds act as voltage-gated sodium channel blockers, affecting nerve signal transmission .
Vergleich Mit ähnlichen Verbindungen
2-(3-Phenoxyprop-1-yn-1-yl)thiophene can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: A cough suppressant containing a thiophene nucleus.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiophene derivatives .
Eigenschaften
CAS-Nummer |
918866-65-6 |
|---|---|
Molekularformel |
C13H10OS |
Molekulargewicht |
214.28 g/mol |
IUPAC-Name |
2-(3-phenoxyprop-1-ynyl)thiophene |
InChI |
InChI=1S/C13H10OS/c1-2-6-12(7-3-1)14-10-4-8-13-9-5-11-15-13/h1-3,5-7,9,11H,10H2 |
InChI-Schlüssel |
NKVLZCOKODPKKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCC#CC2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate](/img/structure/B14177738.png)




![N-[(1R)-3-Oxocyclopentane-1-carbonyl]-2-propyl-L-histidyl-L-prolinamide](/img/structure/B14177773.png)

![(5R)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal](/img/structure/B14177795.png)
![tetracyclo[8.6.2.24,7.011,16]icosa-1(17),4,6,10(18),11,13,15,19-octaene](/img/structure/B14177802.png)

![3,6-Dicyclohexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14177827.png)

![4-{(E)-[(4-Cyanatophenyl)imino]methyl}phenyl cyanate](/img/structure/B14177833.png)

